molecular formula C14H12ClN B14133114 Benzenamine,4-chloro-2-(1-phenylethenyl)- CAS No. 3158-99-4

Benzenamine,4-chloro-2-(1-phenylethenyl)-

Cat. No.: B14133114
CAS No.: 3158-99-4
M. Wt: 229.70 g/mol
InChI Key: OSYKQMXKERGYJM-UHFFFAOYSA-N
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Description

Benzenamine, 4-chloro-2-(1-phenylethenyl)-: is an organic compound with the molecular formula C14H12ClN It is a derivative of benzenamine, where the amino group is substituted at the para position with a chloro group and at the ortho position with a 1-phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Substitution: One common method to synthesize benzenamine, 4-chloro-2-(1-phenylethenyl)- involves the aromatic substitution of benzenamine with chloro and 1-phenylethenyl groups. This can be achieved through a series of reactions including nitration, reduction, and subsequent substitution reactions.

    Palladium-Catalyzed Coupling: Another method involves the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where a halogenated benzenamine reacts with styrene derivatives under specific conditions to form the desired product.

Industrial Production Methods: Industrial production of benzenamine, 4-chloro-2-(1-phenylethenyl)- typically involves large-scale catalytic processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 4-chloro-2-(1-phenylethenyl)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: It can participate in substitution reactions, where the chloro or phenylethenyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metal catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenamine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Benzenamine, 4-chloro-2-(1-phenylethenyl)- is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It serves as a ligand in various catalytic processes.

Biology and Medicine:

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Biochemical Studies: It is used in studies to understand the interaction of aromatic amines with biological systems.

Industry:

    Dye and Pigment Production: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

    Polymer Industry: It is utilized in the production of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of benzenamine, 4-chloro-2-(1-phenylethenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and phenylethenyl groups play a crucial role in modulating its activity and binding affinity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • Benzenamine, 4-(2-phenylethenyl)-
  • Benzenamine, 4-chloro-2-(1-phenylethyl)-
  • Benzenamine, 4-chloro-2-(2-phenylethenyl)-

Uniqueness: Benzenamine, 4-chloro-2-(1-phenylethenyl)- is unique due to the specific positioning of the chloro and phenylethenyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and binding characteristics.

Properties

CAS No.

3158-99-4

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

4-chloro-2-(1-phenylethenyl)aniline

InChI

InChI=1S/C14H12ClN/c1-10(11-5-3-2-4-6-11)13-9-12(15)7-8-14(13)16/h2-9H,1,16H2

InChI Key

OSYKQMXKERGYJM-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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